1-Propyl-1h-benzimidazole

概要

説明

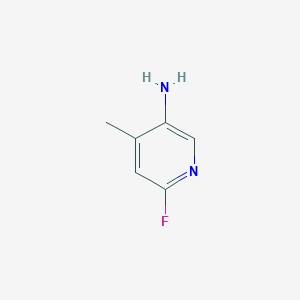

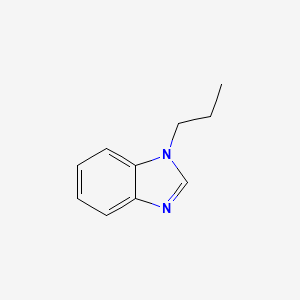

“1-Propyl-1h-benzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that consists of the fusion of benzene and imidazole . The molecular formula of “1-Propyl-1h-benzimidazole” is C10H12N2 .

Molecular Structure Analysis

The molecular structure of “1-Propyl-1h-benzimidazole” consists of a benzimidazole core with a propyl group attached . The molecular weight is 160.22 g/mol . The InChI string representation of its structure is InChI=1S/C10H12N2/c1-2-7-12-8-11-9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3 .

Physical And Chemical Properties Analysis

“1-Propyl-1h-benzimidazole” has a molecular weight of 160.22 g/mol . It has a topological polar surface area of 17.8 Ų and a complexity of 147 . It has no hydrogen bond donor count and one hydrogen bond acceptor count . The compound has two rotatable bonds .

科学的研究の応用

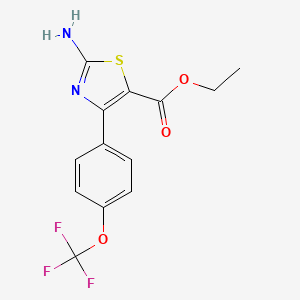

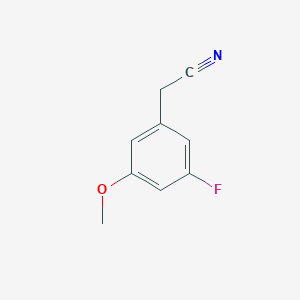

Benzimidazole derivatives are important in therapeutics applications of medicine, having a variety of biological activities . They are used in several fields, including:

Pharmacology

Benzimidazole derivatives are used as antihistamine, analgesics, antifungal, antiviral, antitumor, antiparasitic drugs, and are also used in endocrinology, cardiovascular disease, and neurology . They are found to be potent inhibitors of various enzymes involved in these therapeutic uses .

Chemotherapy

Due to their isostructural pharmacophore of naturally occurring active biomolecules, benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions .

Antimicrobial Agents

Compounds bearing benzimidazole nucleus possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .

Fuel Cells

Polybenzimidazole (PBI) derivatives, which include benzimidazole, are used as solid electrolyte for fuel cells .

Fibers and Coatings

PBI derivatives are also used in the production of fibers and thin coatings .

Removal of Metals

They are used for the removal of uranium, thorium, and palladium from aqueous medium .

Antitumor Agents

Benzimidazole derivatives such as bendamustine, selumetinib, galeterone, and pracinostat are used as antitumor agents .

Proton Pump Inhibitors

Compounds like pantoprazole, lansoprazole, esomeprazole, and ilaprazole are used as proton pump inhibitors .

Analgesics

Bezitramide is an example of a benzimidazole derivative used as an analgesic .

Antihelminthics

Mebendazole, albendazole, thiabendazole, and flubendazole are used as antihelminthics .

Antibacterials

Ridinilazole is used as an antibacterial .

Antihistamines

Astemizole and bilastine are used as antihistamines .

Antivirals

Enviradine, samatasvir, and maribavir are used as antivirals .

Antihypertensives

Antibacterial Agents

Benzimidazole derivatives have been reported to have potent antibacterial activities. For instance, some derivatives have shown significant activity against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .

Antiviral Agents

Certain benzimidazole derivatives such as enviradine, samatasvir, and maribavir are used as antivirals .

Antihepatitic Agents

Benzimidazole derivatives have also been explored for their antihepatitic properties .

Anti-RSV Agents

Some benzimidazole derivatives have shown promising results against respiratory syncytial virus (RSV) .

Antifungal Agents

Benzimidazole derivatives are also known for their antifungal properties .

Antiprotozoal Agents

Compounds bearing benzimidazole nucleus have been used as antiprotozoal agents .

将来の方向性

Benzimidazole derivatives have attracted a great deal of interest among medicinal chemists due to their significant importance as chemotherapeutic agents in diverse clinical conditions . The significance of these compounds in targeting enzymes offers promising prospects for future research in the field of neuropharmacology .

特性

IUPAC Name |

1-propylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-8-11-9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUVIELFLONRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353376 | |

| Record name | 1-propyl-1h-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-1h-benzimidazole | |

CAS RN |

7665-66-9 | |

| Record name | 1-propyl-1h-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)

![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1331584.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1331592.png)

![2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene](/img/structure/B1331594.png)